molecular formula C22H24N3Na2O7S+ B14785874 Disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B14785874
M. Wt: 520.5 g/mol
InChI Key: KMVRATCHVMUJHM-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ertapenem (disodium) involves several steps, including the synthesis of the core carbapenem structure and subsequent modifications to introduce the desired functional groups. One common method involves the use of sodium bicarbonate to stabilize the active substance during the lyophilization process . The crude product is dissolved in water using sodium bicarbonate, followed by purification using column chromatography and subsequent lyophilization .

Industrial Production Methods

Industrial production of Ertapenem (disodium) typically involves large-scale synthesis using similar methods as described above. The process includes the preparation of the active pharmaceutical ingredient (API) in a controlled environment to ensure purity and stability. The final product is formulated as a lyophilized powder using sodium bicarbonate and control of pH to stabilize the active substance .

Chemical Reactions Analysis

Types of Reactions

Ertapenem (disodium) undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. The hydrolysis of the beta-lactam ring is a common reaction that occurs during the metabolism of the compound .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Ertapenem (disodium) include sodium bicarbonate, water for injection, and various solvents for purification . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of Ertapenem (disodium) include its hydrolyzed derivatives and other metabolites that result from the breakdown of the beta-lactam ring .

Properties

Molecular Formula

C22H24N3Na2O7S+

Molecular Weight

520.5 g/mol

IUPAC Name

disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/q;2*+1/p-1

InChI Key

KMVRATCHVMUJHM-UHFFFAOYSA-M

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])C(C)O.[Na+].[Na+]

Origin of Product

United States

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